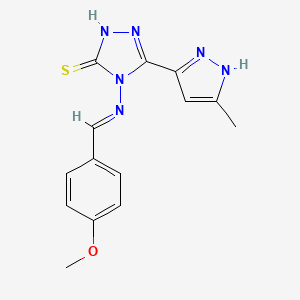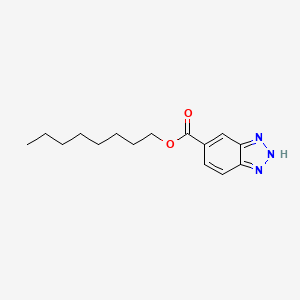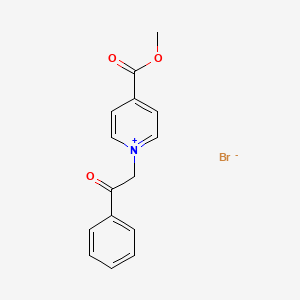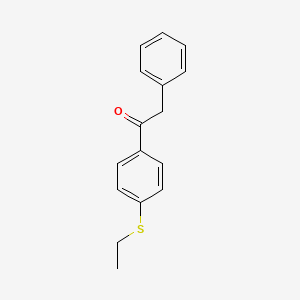![molecular formula C10H6O2S2 B14149876 [2,2'-Bithiophene]-3,3'-dicarbaldehyde CAS No. 19690-70-1](/img/structure/B14149876.png)
[2,2'-Bithiophene]-3,3'-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,2’-Bithiophene]-3,3’-dicarbaldehyde: is an organic compound that belongs to the class of bithiophenes It consists of two thiophene rings connected by a single bond at the 2 and 2’ positions, with aldehyde groups attached at the 3 and 3’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Bithiophene]-3,3’-dicarbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,2’-bithiophene, which can be obtained through the cross-coupling of 2-halothiophenes.
Formylation: The 2,2’-bithiophene is then subjected to formylation reactions to introduce the aldehyde groups at the 3 and 3’ positions.
Industrial Production Methods: While specific industrial production methods for [2,2’-Bithiophene]-3,3’-dicarbaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [2,2’-Bithiophene]-3,3’-dicarbaldehyde can undergo oxidation reactions to form carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the thiophene rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as bromine or iodine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: [2,2’-Bithiophene]-3,3’-dicarboxylic acid.
Reduction: [2,2’-Bithiophene]-3,3’-diol.
Substitution: Halogenated derivatives of [2,2’-Bithiophene]-3,3’-dicarbaldehyde.
Aplicaciones Científicas De Investigación
Chemistry:
Material Science: It is employed in the development of novel materials with specific electronic properties, such as conductive polymers and electrochromic devices.
Biology and Medicine:
Biological Probes: The compound can be modified to create fluorescent probes for biological imaging and sensing applications.
Industry:
Mecanismo De Acción
The mechanism of action of [2,2’-Bithiophene]-3,3’-dicarbaldehyde primarily involves its electronic properties. The compound can participate in electron transfer processes due to the presence of conjugated thiophene rings and aldehyde groups. These properties make it suitable for applications in organic electronics, where it can facilitate charge transport and improve device performance .
Comparación Con Compuestos Similares
[2,2’-Bithiophene]-5,5’-dicarbaldehyde: Similar structure but with aldehyde groups at the 5 and 5’ positions.
[2,2’-Bithiophene]-3,3’-diol: Similar structure but with hydroxyl groups instead of aldehyde groups.
[2,2’-Bithiophene]-3,3’-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of aldehyde groups.
Uniqueness:
Propiedades
Número CAS |
19690-70-1 |
|---|---|
Fórmula molecular |
C10H6O2S2 |
Peso molecular |
222.3 g/mol |
Nombre IUPAC |
2-(3-formylthiophen-2-yl)thiophene-3-carbaldehyde |
InChI |
InChI=1S/C10H6O2S2/c11-5-7-1-3-13-9(7)10-8(6-12)2-4-14-10/h1-6H |
Clave InChI |
AJBHYQABTQGDED-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1C=O)C2=C(C=CS2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[10-Methoxy-10-(phenylsulfanyl)decyl]-2-methyl-1,3-dioxolane](/img/structure/B14149799.png)
![7'-chloro-2'-(furan-2-ylcarbonyl)-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indole-3,3'-pyrrolo[1,2-a]quinolin]-2(1H)-one](/img/structure/B14149805.png)


![N-[(2-methylquinolin-8-yl)carbamothioyl]acetamide](/img/structure/B14149828.png)


![Propyl 2-{[(4-chlorophenyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14149853.png)
![N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]butanamide](/img/structure/B14149857.png)
![Propan-2-yl 5-{[(4-tert-butylphenyl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B14149865.png)
![2-[1-(Pyridin-4-yl)ethyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione](/img/structure/B14149869.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-dimethylpyrimidine](/img/structure/B14149871.png)

![7-Azabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14149888.png)
